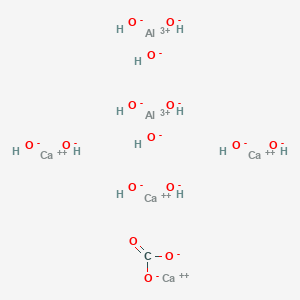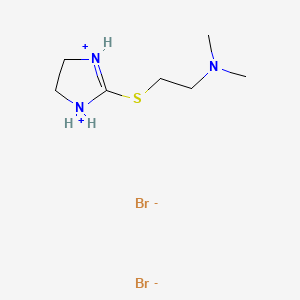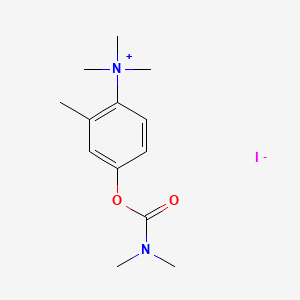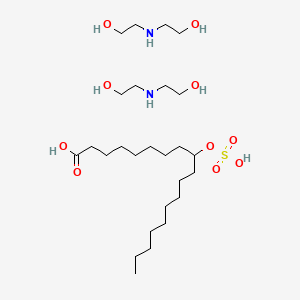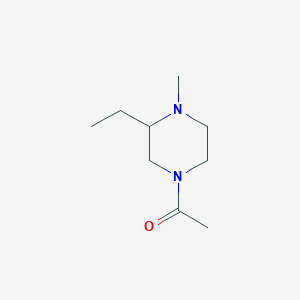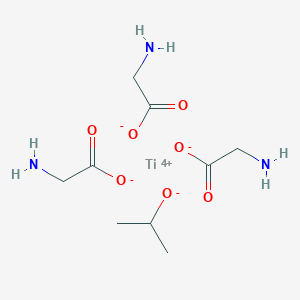
2-Aminoacetate;propan-2-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoacetate;propan-2-olate;titanium(4+) is a complex organometallic compound with the molecular formula C12H28O4Ti. It is also known as titanium(IV) bis(isopropoxide) bis(acetylacetonate). This compound is notable for its applications in various fields such as catalysis, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with isopropanol (propan-2-ol) and acetylacetone (2,4-pentanedione) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced by a controlled hydrolysis of titanium tetrachloride with isopropanol and acetylacetone under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often used in the formation of titanium dioxide (TiO2) nanoparticles.
Reduction: Reduction reactions are less common but can be employed to produce lower oxidation state titanium complexes.
Substitution: Substitution reactions involve the replacement of ligands, such as replacing isopropoxide groups with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various ligands such as water, ammonia, or other alcohols under mild conditions.
Major Products Formed:
Titanium Dioxide (TiO2): Used in pigments, coatings, and photocatalysts.
Lower Oxidation State Titanium Complexes: Used in specialized catalytic processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.
Wirkmechanismus
The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) Isopropoxide (TTIP): Similar in structure but lacks the acetylacetonate ligands.
Titanium(IV) Ethoxide: Similar catalytic properties but uses ethoxide ligands instead of isopropoxide.
Titanium(IV) Acetylacetonate: Similar to the compound but without the isopropoxide ligands.
Uniqueness: The presence of both isopropoxide and acetylacetonate ligands in 2-Aminoacetate;propan-2-olate;titanium(4+) provides unique catalytic properties and stability compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
68443-98-1 |
|---|---|
Molekularformel |
C9H19N3O7Ti |
Molekulargewicht |
329.13 g/mol |
IUPAC-Name |
2-aminoacetate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3 |
InChI-Schlüssel |
FGNWDHMCWJNIAZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


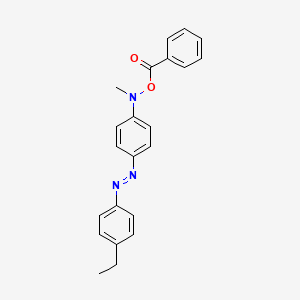
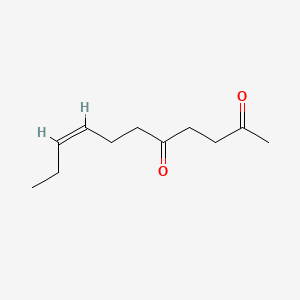
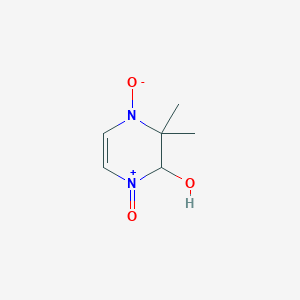
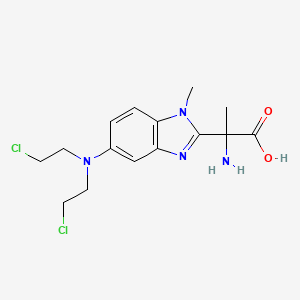
![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)
